Suzuki Cross-Coupling Efficiency: Iodo Outperforms Bromo in 2-Amino-5-halo-6-phenylpyrimidin-4-one Series
In a direct comparative study of 2-amino-5-halo-6-phenylpyrimidin-4-ones, the 5-iodo derivative was identified as the most efficient substrate for Pd-catalyzed Suzuki cross-coupling among the halogen series (I > Br > Cl), while the 5-bromo analog was a poor substrate due to competing reductive dehalogenation under basic conditions [1]. The 5-chloro analog exhibited the lowest reactivity [1].
| Evidence Dimension | Relative substrate efficiency in Pd-catalyzed Suzuki cross-coupling with benzeneboronic acid |
|---|---|
| Target Compound Data | 5-Iodo derivative: most efficient substrate; successfully converted to 5-aryl derivatives. |
| Comparator Or Baseline | 5-Bromo derivative: poor substrate, reductive dehalogenation competes with cross-coupling. 5-Chloro derivative: even lower reactivity. |
| Quantified Difference | Qualitative rank order: I >> Br > Cl. The 5-iodopyrimidines are described as 'the most efficient substrates'. |
| Conditions | Pd(0)-catalyzed Suzuki cross-coupling with benzeneboronic acid; base converts amphoteric pyrimidinones to unreactive enolic forms. |
Why This Matters
For procurement in medicinal chemistry programs requiring late-stage diversification via cross-coupling, the 5-iodo derivative is the only viable choice among the 5-halo series, directly reducing synthesis failure rates.
- [1] Hannah DR, et al. Structural studies on bioactive compounds. Part 29: Palladium catalysed arylations and alkynylations of sterically hindered immunomodulatory 2-amino-5-halo-4,6-(disubstituted)pyrimidines. Bioorg Med Chem. 2000;8(4):739-750. PMID: 10819163. View Source
